3-(4-Fluorophenyl)propionyl chloride
Overview
Description
3-(4-Fluorophenyl)propionyl chloride: is an organic compound with the molecular formula C(_9)H(_8)ClFO It is a derivative of propionyl chloride where the propionyl group is substituted with a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Direct Chlorination: : One common method to prepare 3-(4-Fluorophenyl)propionyl chloride involves the chlorination of 3-(4-Fluorophenyl)propionic acid using thionyl chloride (SOCl(_2)) or oxalyl chloride ((COCl)(_2)). The reaction typically proceeds under reflux conditions, and the by-products are gases (SO(_2) and HCl) which are easily removed.
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Reaction: 3-(4-Fluorophenyl)propionic acid+SOCl2→3-(4-Fluorophenyl)propionyl chloride+SO2+HCl
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Industrial Production Methods: : Industrially, the preparation might involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and safety by minimizing the handling of reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : 3-(4-Fluorophenyl)propionyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
- Reaction with an amine to form an amide.
Example: 3-(4-Fluorophenyl)propionyl chloride+RNH2→3-(4-Fluorophenyl)propionamide+HCl
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Reduction Reactions: : The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH(_4)).
- Reduction to 3-(4-Fluorophenyl)propanol.
Example: 3-(4-Fluorophenyl)propionyl chloride+LiAlH4→3-(4-Fluorophenyl)propanol+LiCl+AlCl3
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form 3-(4-Fluorophenyl)propionic acid and hydrochloric acid.
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Reaction: 3-(4-Fluorophenyl)propionyl chloride+H2O→3-(4-Fluorophenyl)propionic acid+HCl
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: 3-(4-Fluorophenyl)propionyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology and Medicine
Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research.
Industry
Polymer Chemistry: It can be used in the modification of polymers to introduce functional groups that can alter the physical properties of the polymer, such as its solubility, melting point, and mechanical strength.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)propionyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)propionyl chloride: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and physical properties due to the difference in electronegativity between chlorine and fluorine.
3-(4-Methylphenyl)propionyl chloride: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can affect the compound’s steric and electronic properties.
3-(4-Bromophenyl)propionyl chloride: Similar structure with a bromine atom. Bromine’s larger atomic size compared to fluorine can influence the compound’s reactivity and interactions.
Uniqueness
3-(4-Fluorophenyl)propionyl chloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the stability of certain intermediates and products, making this compound particularly useful in specific synthetic applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)propanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGDRELXVLNWDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701298661 | |
Record name | 4-Fluorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
772-70-3 | |
Record name | 4-Fluorobenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=772-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701298661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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